molecular formula C18H25N7OS B12244976 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B12244976
M. Wt: 387.5 g/mol
InChI Key: QTBJXICOOZTBLQ-UHFFFAOYSA-N
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Description

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine is a complex heterocyclic compound It features an imidazo[1,2-b]pyridazine core, a thiadiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine involves multiple steps, typically starting with the formation of the imidazo[1,2-b]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. The thiadiazole ring is then introduced via a cyclization reaction involving hydrazine derivatives and carbon disulfide. Finally, the piperazine moiety is attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to its combination of three distinct heterocyclic moieties

Properties

Molecular Formula

C18H25N7OS

Molecular Weight

387.5 g/mol

IUPAC Name

5-[4-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C18H25N7OS/c1-18(2,3)13-11-25-15(19-13)5-6-16(21-25)23-7-9-24(10-8-23)17-20-14(12-26-4)22-27-17/h5-6,11H,7-10,12H2,1-4H3

InChI Key

QTBJXICOOZTBLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC(=NS4)COC

Origin of Product

United States

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